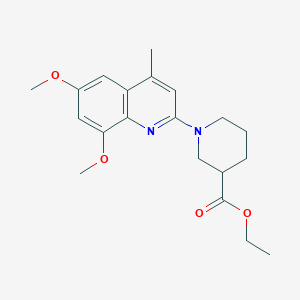
ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as DMQD-ethyl ester, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. This compound ester has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound ester has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective and anti-cancer properties. This compound ester has also been found to modulate the expression of genes involved in inflammation and cell proliferation, which may further contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has several advantages for lab experiments, including its stability and solubility in various solvents. However, its synthesis is complex and requires multiple steps, which may limit its use in large-scale studies. Additionally, the mechanism of action of this compound ester is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester. One area of interest is the development of more efficient synthesis methods to enable large-scale production. Another area of interest is the investigation of this compound ester in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound ester and its potential therapeutic applications in various fields.
Métodos De Síntesis
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester can be synthesized through a multistep reaction process starting with commercially available 2,4-dimethoxyaniline. The synthesis involves the formation of a quinoline ring and subsequent esterification of the piperidine carboxylic acid. The final product is a yellow crystalline solid with a melting point of 114-116°C.
Aplicaciones Científicas De Investigación
Ethyl 1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate ester has been investigated for its potential therapeutic applications in various fields. It has shown promising results in cancer research, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound ester has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
ethyl 1-(6,8-dimethoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-26-20(23)14-7-6-8-22(12-14)18-9-13(2)16-10-15(24-3)11-17(25-4)19(16)21-18/h9-11,14H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNMVFFOKYZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3OC)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-sec-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6072722.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide](/img/structure/B6072743.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6072749.png)
![N-(2-chlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6072752.png)
![4-{(hydroxyimino)[4-(5-nitro-8-quinolinyl)-1-piperazinyl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B6072759.png)
![(2-methoxy-1-methylethyl){[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B6072765.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6072769.png)
![N-(2,6-dimethylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6072770.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide](/img/structure/B6072775.png)
![4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6072779.png)
![2-methyl-7-[(3-phenyl-5-isoxazolyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072784.png)
